molecular formula C23H27N3O5 B2832998 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1219902-64-3

1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2832998
CAS No.: 1219902-64-3
M. Wt: 425.485
InChI Key: JOLCSCPXLAHCAM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety fused to a cyclopropane ring, which is further linked to a piperazine backbone via a carbonyl group. The piperazine is connected to a propan-1-one chain terminating in a 3,5-dimethylisoxazole heterocycle.

Properties

IUPAC Name

1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-14-17(15(2)31-24-14)4-6-22(27)25-7-9-26(10-8-25)23(28)19-12-18(19)16-3-5-20-21(11-16)30-13-29-20/h3,5,11,18-19H,4,6-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLCSCPXLAHCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs identified in the evidence:

Compound Name / ID Core Structure Differences Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (if reported) Reference
Target Compound Benzo[d][1,3]dioxole-cyclopropane-piperazine-propanone-isoxazole C₂₄H₂₆N₄O₅ 462.50 (calculated) Cyclopropanecarbonyl, dimethylisoxazole N/A -
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Thiazole ring, methoxyphenyl, pyrrolidine substituent C₃₃H₃₀N₄O₅S 618.69 Thiazole, pyrrolidine, methoxy 20% [4]
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (41) Thiazole ring, bromophenyl substituent C₂₇H₂₀BrN₃O₄S 562.43 Thiazole, bromophenyl 32% [10]
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one Piperazine-methoxyphenyl substituent (lacks cyclopropane and isoxazole) C₂₁H₂₄N₂O₄ 368.43 Methoxyphenyl-piperazine N/A [7]
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g) Dihydropyrazole, tert-butyl group C₂₁H₂₉N₅O₃ 399.49 Dihydropyrazole, tert-butyl 87% [2]

Structural and Functional Insights

Core Heterocycles: The target compound’s isoxazole ring (3,5-dimethyl substitution) contrasts with thiazole derivatives (e.g., compounds 74 and 41) . Cyclopropane integration (common in compounds 74, 41, and the target) introduces ring strain, which can improve binding affinity but may reduce synthetic yield due to instability during preparation .

Substituent Effects: Bromophenyl (compound 41) and methoxyphenyl (compound 74) groups influence electronic and steric properties. Bromine’s electronegativity may enhance halogen bonding, while methoxy groups improve solubility .

Synthetic Yields :

  • High yields (e.g., 87% for dihydropyrazole derivative 6g ) suggest robust synthetic routes for analogs with simpler heterocycles. In contrast, thiazole-containing compounds (e.g., 32% for compound 41 ) indicate challenges in cyclopropane-thiazole coupling.

Pharmacological Implications (Inferred)

While biological data for the target compound are absent, structural parallels to antimicrobial and CNS-targeting agents can be drawn:

  • Thiazole-cyclopropane analogs (e.g., compound 41) have been explored for antibacterial activity due to thiazole’s affinity for bacterial enzymes .
  • Piperazine-linked compounds (e.g., ) are frequently associated with neurotransmitter receptor modulation (e.g., serotonin or dopamine receptors).

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition or metal-catalyzed methods (e.g., Simmons-Smith).
  • Piperazine Coupling : Amide bond formation between the cyclopropanecarbonyl group and piperazine using coupling reagents like EDCI/HOBt.
  • Isoxazole Incorporation : Alkylation or nucleophilic substitution to attach the 3,5-dimethylisoxazole moiety. Challenges include controlling stereochemistry during cyclopropanation and minimizing side reactions during piperazine coupling. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane protons (δ 1.5–2.5 ppm) and aromatic signals from the benzo[d][1,3]dioxole moiety (δ 6.7–7.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]+ ions).
  • FTIR : Validation of carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and isoxazole C-O-C vibrations (~950 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

  • In Vitro Assays : Test against panels of enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric assays.
  • Cytotoxicity Profiling : Use cell viability assays (MTT/XTT) in cancer cell lines to assess therapeutic potential.
  • Dose-Response Studies : Determine IC₅₀ values for active targets to establish potency thresholds .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model binding poses with target proteins (e.g., serotonin receptors, inferred from piperazine derivatives).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
  • QSAR Modeling : Corrogate structural features (e.g., cyclopropane rigidity, isoxazole hydrophobicity) with activity data to guide optimization .

Q. How can contradictory activity data across assay systems be resolved?

  • Comparative Studies : Use orthogonal assays (e.g., SPR vs. fluorescence-based binding) to validate target engagement.
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation.
  • Membrane Permeability Assays : Assess via PAMPA or Caco-2 models to identify bioavailability limitations .

Q. What strategies optimize reaction yield and scalability?

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading).
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility for cyclopropanation or coupling steps.
  • Green Chemistry Metrics : Monitor E-factor and atom economy to reduce waste during scale-up .

Q. How does the compound’s stability under varying conditions affect experimental outcomes?

  • Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and analyze degradation products via HPLC-MS.
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures and guide storage protocols (e.g., –20°C under argon).
  • Light Sensitivity : Conduct photostability tests in UV-Vis chambers .

Q. What structural analogs provide insights into SAR for this compound?

Analog Structural Variation Biological Activity
Compound A ()Piperazine + aromatic ringAntidepressant (5-HT receptor)
Compound B ()Morpholine + sulfonamideAnticancer (kinase inhibition)
Comparative SAR studies reveal that the benzo[d][1,3]dioxole moiety enhances CNS penetration, while the isoxazole group improves metabolic stability .

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